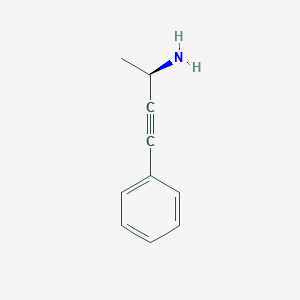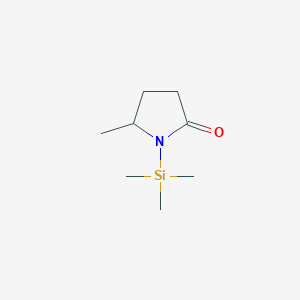
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- is a chemical compound with a complex structure that includes a pyridine ring, a pentanamide chain, and phenylethyl and pentyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- typically involves the formation of the pyridine ring followed by the attachment of the pentanamide chain and the phenylethyl and pentyl groups. One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
For the specific synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-, the following steps can be considered:
- Formation of the pyridine ring through a suitable pyridine synthesis method.
- Introduction of the pentanamide chain via amide bond formation.
- Attachment of the phenylethyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethyl and pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the amide group would produce amine derivatives.
科学的研究の応用
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-: shares structural similarities with other pyridine derivatives and amides.
N-pentyl-N-(2-phenylethyl)-amide: Similar in structure but lacks the pyridine ring.
4-Pyridinepentanamide: Similar but without the phenylethyl and pentyl groups.
Uniqueness
The uniqueness of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- lies in its combination of the pyridine ring with the pentanamide chain and the phenylethyl and pentyl substituents.
特性
CAS番号 |
379265-81-3 |
|---|---|
分子式 |
C23H32N2O |
分子量 |
352.5 g/mol |
IUPAC名 |
N-pentyl-N-(2-phenylethyl)-5-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-2-3-9-19-25(20-16-21-10-5-4-6-11-21)23(26)13-8-7-12-22-14-17-24-18-15-22/h4-6,10-11,14-15,17-18H,2-3,7-9,12-13,16,19-20H2,1H3 |
InChIキー |
JEUZRAOJTMEPSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCC1=CC=CC=C1)C(=O)CCCCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


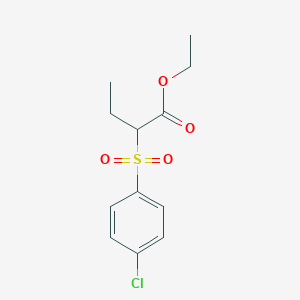
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
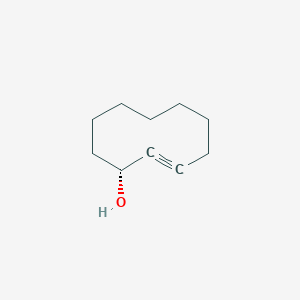
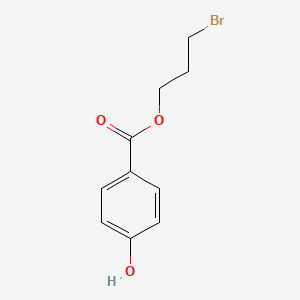
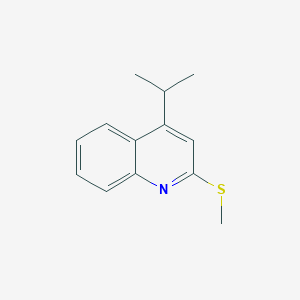
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

